molecular formula C13H15N3O3 B8547037 4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol

4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol

Cat. No. B8547037
M. Wt: 261.28 g/mol
InChI Key: WDIZFBONYOHZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

4-[(3-nitroquinolin-4-yl)amino]butan-1-ol

InChI

InChI=1S/C13H15N3O3/c17-8-4-3-7-14-13-10-5-1-2-6-11(10)15-9-12(13)16(18)19/h1-2,5-6,9,17H,3-4,7-8H2,(H,14,15)

InChI Key

WDIZFBONYOHZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A round bottom flask was charged with a magnetic stir bar, 4-chloro-3-nitroquinoline (109.70 g, 525.87 mmol) and dichloromethane (500 mL). To the solution was added triethylamine (79.82 g, 788.81 mmol) and 4-amino-1-butanol (46.87 g, 525.87 mmol) to give a homogeneous, dark yellow solution. The reaction was judged to be complete after heating at reflux for 30 minutes. The solution was cooled and then partitioned between chloroform and saturated aqueous ammonium chloride. The layers were separated and the aqueous layer was extracted with chloroform (1×). The organic layers were combined and then concentrated under reduced pressure to afford of 4-[(3-nitroquinolin-4-yl)amino]butan-1-ol (104.67 g, 400.60 mmol) as a dark yellow solid. This material was used without further purification.
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109.7 g
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79.82 g
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46.87 g
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500 mL
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Synthesis routes and methods II

Procedure details

A suspension of 4-hydroxy-3-nitroquinoline (Gerster et al. J Med Chem 2005, 48, 3481) in DMF (0.7 M) was treated dropwise with POCl3 (1.2 eq) and stirred at 50° C. for 30 min. The reaction mixture was poured into ice-water and extracted twice with CH2Cl2. The combined organic layers were washed with water, dried (Na2SO4) and concentrated. The crude product obtained was added to a solution of 4-amino-butanol (1.3 eq) and triethylamine (1.9 eq) in EtOH and heated to reflux for 15 min. After concentration, flash chromatography on silica gel (gradient elution, 2→4% MeOH—CHCl3) afforded 4-(4-hydroxybutyl)amino-3-nitroquinoline as a yellow solid in 97% yield.
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Synthesis routes and methods III

Procedure details

To a stirred mixture of 4-chloro-3-nitroquinoline (100.0 g, 479 mmol) and triethylamine (72.8 g, 719 mmol) in dichloromethane (700 mL) was added dropwise 4-amino-1-butanol (42.7 g, 479 mmol). After the addition was complete, water (500 mL) was added to the reaction mixture to cause the product to precipitate. More water (2 L) was added, and the mixture was stirred overnight and then filtered. The organic solution was dried over sodium sulfate, concentrated under reduced pressure, and combined with the product isolated by filtration to provide 4-(3-nitroquinolin-4-ylamino)butan-1-ol (113 g) as a bright yellow solid.
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100 g
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72.8 g
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700 mL
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42.7 g
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500 mL
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